Cas no 4199-88-6 (5-Nitro-1,10-phenanthroline)

5-Nitro-1,10-phenanthroline 化学的及び物理的性質
名前と識別子
-
- 5-Nitro-1,10-phenanthroline
- Nitro-ferroin
- 1,10-Phenanthroline,5-nitro
- 5-Nitro-1,10-diazaphenanthrene
- 5-nitro-1,10-phenantroline
- 5-nitro-1,10-phenenthroline
- Nitroferroin
- 5-Nitro-1,10-phenanthroline,98%
- CHEMBL101815
- NSC4263
- FT-0620678
- 5-Nitro-[1,10]phenanthroline
- NSC-4263
- J-400717
- 5nitro-1, 10-phenanthroline
- NCGC00246911-01
- AMY23551
- 5-NP
- NS00031082
- InChI=1/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H
- 5-Nitro-1, 10-diazaphenanthrene
- PD158530
- GS-5654
- N0214
- EINECS 224-097-6
- 5-Nitro-1,10-phenanthroline, >=97%, crystalline
- PDDBTWXLNJNICS-UHFFFAOYSA-
- CHEBI:201448
- 10.14272/PDDBTWXLNJNICS-UHFFFAOYSA-N.1
- C12H7N3O2
- DTXSID7063346
- HMS2784C21
- 4199-88-6
- CS-W004570
- AKOS003368622
- MFCD00004981
- HY-W004570
- SMR000445932
- SY039159
- doi:10.14272/PDDBTWXLNJNICS-UHFFFAOYSA-N.1
- 1,10-Phenanthroline, 5-nitro-
- NSC 4263
- MLS000736506
- A825712
- SCHEMBL670669
- ALBB-023378
- DB-050431
-
- MDL: MFCD00004981
- インチ: 1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H
- InChIKey: PDDBTWXLNJNICS-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C3=C(C=CC=N3)C(=C2)[N+](=O)[O-])N=C1
- BRN: 196245
計算された属性
- せいみつぶんしりょう: 225.05400
- どういたいしつりょう: 225.054
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 71.6A^2
じっけんとくせい
- 色と性状: イエローパウダ
- 密度みつど: 1.2844 (rough estimate)
- ゆうかいてん: 200.0 to 203.0 deg-C
- ふってん: 444℃ at 760 mmHg
- フラッシュポイント: 222.3 ºC
- 屈折率: 1.5700 (estimate)
- すいようせい: 不溶性
- PSA: 71.60000
- LogP: 3.21440
5-Nitro-1,10-phenanthroline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36-S24/25
-
危険物標識:
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- リスク用語:R36/37/38
- TSCA:Yes
- セキュリティ用語:S24/25
5-Nitro-1,10-phenanthroline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Nitro-1,10-phenanthroline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1048361-50g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 50g |
$335 | 2023-09-04 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S19178-5g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | AR | 5g |
¥490.00 | 2021-09-02 | |
Ambeed | A157366-5g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 5g |
$52.0 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214335A-5 g |
5-Nitro-1,10-phenanthroline, |
4199-88-6 | ≥98% | 5g |
¥3,648.00 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N18410-5g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 5g |
¥184.0 | 2024-07-15 | |
ChemScence | CS-W004570-100g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 99.88% | 100g |
$750.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N18410-1g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 1g |
¥50.0 | 2024-07-15 | |
Alichem | A019145394-5g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 5g |
$252.35 | 2023-09-01 | |
Apollo Scientific | OR19583-25g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 25g |
£136.00 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N815026-5g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98.0% | 5g |
¥487.00 | 2022-09-01 |
5-Nitro-1,10-phenanthroline サプライヤー
5-Nitro-1,10-phenanthroline 関連文献
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Jun Lee,Jihyun Yu,Seung Hwan Son,Jinyuk Heo,Taelim Kim,Ji-Young An,Kyung-Soo Inn,Nam-Jung Kim Org. Biomol. Chem. 2016 14 777
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Pablo Martín-Ramos,Manuela Ramos Silva,Carmen Coya,Carlos Zaldo,ángel Luis álvarez,Susana álvarez-García,Ana M. Matos Beja,Jesús Martín-Gil J. Mater. Chem. C 2013 1 2725
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3. Spectrophotometric investigations of aqueous solutions at elevated temperatures. Effect of temperature on the stability constants of the tris complexes of 1,10-phenanthroline, 5-nitro-1,10-phenanthroline and 2,2′-bipyridyl with iron (II)Roger D. Alexander,David H. Buisson,A. William L. Dudeney,Roger J. Irving J. Chem. Soc. Faraday Trans. 1 1978 74 1081
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4. Displacement of chelate ligands from planar four-co-ordinate complexes. Part III. Displacement of 5-nitro-1,10-phenanthroline from dichloro(5-nitro-1,10-phenanthroline)gold(III) ionGiuliano Annibale,Giovanni Natile,Lucio Cattalini J. Chem. Soc. Dalton Trans. 1976 285
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5. Effects of added salts on the kinetics of aquation of tris(5-nitro-1,10-phenanthroline)iron(II)Michael J. Blandamer,John Burgess,Stephen H. Morris J. Chem. Soc. Dalton Trans. 1974 1717
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Lei Wang,Yanjing Hu,Wenyan Xu,Yanyan Pang,Faqian Liu,Yu Yang RSC Adv. 2014 4 56816
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M. Ramos Silva,P. Martín-Ramos,J. T. Coutinho,L. C. J. Pereira,J. Martín-Gil Dalton Trans. 2014 43 6752
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8. Kinetics of the displacement of chloride in 5-substituted-1,10-phenanthrolinedichloropalladium(II) complexesMatteo Cusumano,Giovanni Guglielmo,Vittorio Ricevuto J. Chem. Soc. Dalton Trans. 1980 2044
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P. Martín-Ramos,C. Coya,V. Lavín,I. R. Martín,M. Ramos Silva,P. S. Pereira Silva,M. García-Vélez,A. L. álvarez,J. Martín-Gil Dalton Trans. 2014 43 18087
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Pablo Martín-Ramos,Pedro S. Pereira da Silva,Victor Lavín,Inocencio R. Martín,Fernando Lahoz,Pedro Chamorro-Posada,Manuela Ramos Silva,Jesús Martín-Gil Dalton Trans. 2013 42 13516
5-Nitro-1,10-phenanthrolineに関する追加情報
5-Nitro-1,10-phenanthroline (CAS No. 4199-88-6): An Overview of Its Properties, Applications, and Recent Research Advances
5-Nitro-1,10-phenanthroline (CAS No. 4199-88-6) is a versatile organic compound that has gained significant attention in various fields of chemistry and biochemistry due to its unique properties and potential applications. This compound is a nitro-substituted derivative of 1,10-phenanthroline, a well-known chelating agent used in coordination chemistry and analytical chemistry. The introduction of the nitro group at the 5-position imparts additional reactivity and functional versatility to the molecule, making it an important reagent in both academic research and industrial applications.
Chemical Structure and Properties: The molecular formula of 5-Nitro-1,10-phenanthroline is C12H7N3O2, with a molecular weight of approximately 225.20 g/mol. The compound features a rigid, planar structure with a central phenanthroline core and a nitro group at the 5-position. This structural arrangement confers several key properties to the molecule:
- Solubility: 5-Nitro-1,10-phenanthroline is moderately soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility can be enhanced by adjusting the pH or using co-solvents.
- Chelating Ability: The phenanthroline core provides strong chelating properties, allowing 5-Nitro-1,10-phenanthroline to form stable complexes with various metal ions, particularly transition metals like iron(III), copper(II), and zinc(II).
- Spectroscopic Properties: The presence of the nitro group enhances the electronic properties of the molecule, leading to distinct absorption and emission spectra. These spectroscopic features make 5-Nitro-1,10-phenanthroline useful in analytical techniques such as UV-Vis spectroscopy and fluorescence spectroscopy.
Analytical Applications:: One of the primary applications of 5-Nitro-1,10-phenanthroline is in analytical chemistry. Its strong chelating ability and distinct spectroscopic properties make it an excellent reagent for the detection and quantification of metal ions in various matrices. For example, it has been used to develop sensitive colorimetric and fluorometric assays for iron(III) ions in environmental samples and biological fluids. Recent studies have also explored its potential for detecting other metal ions such as copper(II) and zinc(II) in complex mixtures.
Catalytic Applications:: In catalysis, 5-Nitro-1,10-phenanthroline has shown promise as a ligand for designing homogeneous catalysts. Its ability to form stable complexes with transition metals can enhance the catalytic activity and selectivity of these complexes in various reactions. For instance, copper(II) complexes of 5-Nitro-1,10-phenanthroline have been used as catalysts for the oxidation of organic substrates under mild conditions. These catalysts exhibit high efficiency and good selectivity, making them attractive for green chemistry applications.
Biochemical Applications:: In biochemistry, 5-Nitro-1,10-phenanthroline has been investigated for its potential as a bioactive molecule. Its ability to form complexes with metal ions can be exploited for developing metal-based drugs or imaging agents. Recent research has focused on its use as a probe for studying metal ion homeostasis in biological systems. For example, it has been used to monitor intracellular iron levels in cells using fluorescence microscopy techniques.
Molecular Recognition: strong>: The unique electronic properties of 5-Nitro-1,10-phenanthroline strong > make it an interesting candidate for molecular recognition studies. It can be used as a building block for constructing supramolecular assemblies that exhibit selective binding towards specific guest molecules or ions. This property has potential applications in areas such as sensor development and drug delivery systems.
Synthesis: strong>: The synthesis of 5-Nitro-1 , 10 - phenanth ro line strong > typically involves nitration of 1 , 10 - phen anth ro line followed by purification steps . Several methods have been reported in the literature , including both chemical nitration using concentrated nitric acid and electrochemical nitration . Each method has its advantages and limitations , depending on factors such as yield , purity , and scalability . Recent advances in green chemistry have led to the development of more environmentally friendly synthetic routes , reducing the use of hazardous reagents and minimizing waste generation . p > < p >< strong >Safety Considerations: strong > While not classified as a hazardous material , proper handling precautions should be observed when working with strong >5 - Nit ro - 1 , 10 - phen anth ro line strong > . It is recommended to handle this compound in a well - ventilated area , wear appropriate personal protective equipment (PPE) , and follow standard laboratory safety protocols . Storage should be at room temperature away from direct sunlight and incompatible materials . p > < p >< strong >Conclusion: strong > strong >5 - Nit ro - 1 , 10 - phen anth ro line strong > (CAS No . 4199 - 88 - 6 ) is a multifaceted compound with a wide range of applications in analytical chemistry , catalysis , biochemistry , and molecular recognition . Its unique chemical structure imparts valuable properties that make it an important reagent in both research laboratories and industrial settings . Ongoing research continues to uncover new uses for this compound , further expanding its utility across various scientific disciplines . p > article > response >
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